Superoxide Anion Inhibition Potency of 1-Cyclopropyl-4-nitro-1H-pyrazole vs. N1-Analogs
In a head-to-head SAR study of N1-substituted 4-nitropyrazoles, 1-Cyclopropyl-4-nitro-1H-pyrazole demonstrated a superoxide anion inhibition percentage of 20.52 ± 4.05% and an IC50 of 2.36 ± 3.30 μM in human neutrophils. This profile is quantitatively distinct from its closest structural analogs, including the 1-methylcyclopropyl derivative (Inhibition: 8.75 ± 5.03%; IC50: 8.39 ± 2.25 μM) and the cyclohexyl derivative (Inhibition: 11.42 ± 1.60%; IC50: 11.94 ± 4.68 μM) [1].
| Evidence Dimension | Superoxide anion inhibition |
|---|---|
| Target Compound Data | Inhibition: 20.52 ± 4.05%; IC50: 2.36 ± 3.30 μM |
| Comparator Or Baseline | 1-(1-Methylcyclopropyl)-4-nitro-1H-pyrazole: Inhibition: 8.75 ± 5.03%; IC50: 8.39 ± 2.25 μM. 1-Cyclohexyl-4-nitro-1H-pyrazole: Inhibition: 11.42 ± 1.60%; IC50: 11.94 ± 4.68 μM |
| Quantified Difference | Target compound shows approximately 2.3-fold higher inhibition percentage and 3.6-fold higher potency than the 1-methylcyclopropyl analog. |
| Conditions | Human neutrophil respiratory burst assay; values represent mean ± SD from triplicate experiments [1]. |
Why This Matters
This data enables rational selection of the cyclopropyl analog over other N1-substituted variants for projects targeting neutrophil-mediated oxidative stress, as it offers a distinct potency and efficacy profile.
- [1] Huang, T. J., et al. Design and synthesis of pyrazole derivatives against neutrophilic inflammation. Eur J Med Chem. 2024; 269: 114139. Table 2. doi: 10.1016/j.ejmech.2024.114139. View Source
